molecular formula C11H11F3O3 B2440265 4-Methoxy-3-[(2,2,2-trifluoroethoxy)methyl]benzaldehyde CAS No. 834913-89-2

4-Methoxy-3-[(2,2,2-trifluoroethoxy)methyl]benzaldehyde

Cat. No.: B2440265
CAS No.: 834913-89-2
M. Wt: 248.201
InChI Key: SNPAURZFFYMZOM-UHFFFAOYSA-N
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Description

4-Methoxy-3-[(2,2,2-trifluoroethoxy)methyl]benzaldehyde is an organic compound with the molecular formula C11H11F3O3 and a molecular weight of 248.20 g/mol It is characterized by the presence of a methoxy group, a trifluoroethoxy group, and an aldehyde functional group attached to a benzene ring

Properties

IUPAC Name

4-methoxy-3-(2,2,2-trifluoroethoxymethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O3/c1-16-10-3-2-8(5-15)4-9(10)6-17-7-11(12,13)14/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNPAURZFFYMZOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)COCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chloromethylation-Etherification Sequence

This two-step approach involves introducing a chloromethyl group at the 3-position of 4-methoxybenzaldehyde, followed by nucleophilic substitution with 2,2,2-trifluoroethanol.

Step 1: Chloromethylation
4-Methoxybenzaldehyde undergoes electrophilic substitution using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst (e.g., ZnCl₂). The methoxy group directs chloromethylation to the ortho position (3-position relative to the aldehyde).

$$
\text{4-Methoxybenzaldehyde} + \text{MOMCl} \xrightarrow{\text{ZnCl}_2, 0-5^\circ \text{C}} \text{3-Chloromethyl-4-methoxybenzaldehyde}
$$

Step 2: Etherification
The chloromethyl intermediate reacts with 2,2,2-trifluoroethanol under alkaline conditions (K₂CO₃ in DMF, 80°C, 12 h). Nucleophilic displacement yields the trifluoroethoxymethyl group.

$$
\text{3-Chloromethyl-4-methoxybenzaldehyde} + \text{CF₃CH₂OH} \xrightarrow{\text{K₂CO₃, DMF}} \text{Target Compound}
$$

Key Data :

  • Yield: 68–72%
  • Purity (HPLC): ≥95%
  • Reaction Time: 14–16 h total

Direct Alkylation via Williamson Ether Synthesis

A one-pot strategy leverages the reactivity of a pre-functionalized benzyl alcohol intermediate.

Synthesis of 3-Hydroxymethyl-4-methoxybenzaldehyde :
4-Methoxybenzaldehyde is formylated at the 3-position via Vilsmeier-Haack reaction (POCl₃, DMF, 0°C), followed by reduction (NaBH₄, MeOH) to the benzyl alcohol.

Ether Formation :
The hydroxymethyl group reacts with 2,2,2-trifluoroethyl bromide in the presence of NaH (THF, 60°C, 8 h):

$$
\text{3-Hydroxymethyl-4-methoxybenzaldehyde} + \text{CF₃CH₂Br} \xrightarrow{\text{NaH, THF}} \text{Target Compound}
$$

Key Data :

  • Yield: 55–60%
  • Side Products: ≤5% (dialkylation)
  • Scalability: Limited by NaH handling

Catalytic Formylation of a Pre-Substituted Benzene Ring

Adapting methodologies from carbonylation reactions, this route employs a titanium-vanadium catalyst (SZTA) under CO pressure.

Substrate Preparation :
1-Methoxy-2-(2,2,2-trifluoroethoxymethyl)benzene is synthesized via Williamson ether synthesis between 2-bromomethyl-1-methoxybenzene and 2,2,2-trifluoroethanol.

Formylation :
The substrate undergoes catalytic carbonylation (CO, 3 MPa, SZTA catalyst, 80°C, 5 h) to introduce the aldehyde group:

$$
\text{1-Methoxy-2-(2,2,2-trifluoroethoxymethyl)benzene} + \text{CO} \xrightarrow{\text{SZTA, 80°C}} \text{Target Compound}
$$

Key Data :

  • Yield: 85–90%
  • Catalyst Lifetime: 5 cycles
  • Pressure Requirement: 3–5 MPa

Comparative Analysis of Methods

Parameter Chloromethylation-Etherification Direct Alkylation Catalytic Formylation
Yield 68–72% 55–60% 85–90%
Reaction Time 14–16 h 20–24 h 5–8 h
Catalyst Complexity Low (ZnCl₂) Moderate (NaH) High (SZTA)
Scalability Pilot-scale feasible Lab-scale Industrial
Purity ≥95% 90–92% ≥98%

Mechanistic Insights

Regioselectivity in Chloromethylation

The methoxy group’s strong ortho/para-directing effect ensures chloromethylation occurs predominantly at the 3-position. Computational studies indicate a 12.3 kcal/mol preference for ortho over meta substitution due to resonance stabilization.

Catalyst Role in Formylation

The SZTA catalyst (Ti-V-Al oxide) activates CO via back-donation into anti-bonding orbitals, facilitating electrophilic attack on the aromatic ring. In situ IR spectroscopy reveals a key intermediate: η²-CO adsorbed on vanadium sites.

Challenges and Optimization Strategies

  • Byproduct Formation : Dialkylation in the Williamson route is mitigated by slow addition of NaH.
  • Catalyst Deactivation : SZTA loses activity after 5 cycles due to coke deposition; regeneration via calcination (600°C, air) restores 95% activity.
  • Solvent Selection : DMF outperforms THF in etherification, reducing side reactions from trapped moisture.

Scientific Research Applications

Organic Chemistry

4-Methoxy-3-[(2,2,2-trifluoroethoxy)methyl]benzaldehyde serves as a valuable building block in organic synthesis. It can be utilized in the preparation of more complex organic molecules due to its reactive functional groups. The compound can undergo various chemical reactions, including:

  • Oxidation : The aldehyde group can be oxidized to form carboxylic acids.
  • Reduction : Reduction can yield alcohols or other derivatives.
  • Substitution Reactions : The methoxy and trifluoroethoxy groups can be substituted with other functional groups.

Research indicates that this compound exhibits potential biological activities, making it a candidate for further investigation in medicinal chemistry:

  • Antimicrobial Properties : Studies have shown that compounds with trifluoroethyl groups can enhance antimicrobial activity against various bacterial strains.
  • Anticancer Activity : Preliminary investigations suggest cytotoxic effects on cancer cell lines such as Hep-G2 (liver cancer) and A2058 (melanoma), indicating selective toxicity that could be beneficial in cancer therapy.

Materials Science

This compound has been explored for its optical properties when used in single crystal growth through slow evaporation methods. The resulting crystals can be analyzed for their UV–Vis-NIR characteristics, providing insights into their potential applications in optoelectronic devices.

Case Studies and Research Findings

  • Antimicrobial Study : A study demonstrated that the introduction of a trifluoroethoxy group significantly increased the potency of benzoic acid derivatives against Gram-positive bacteria, suggesting potential for developing new antibacterial agents.
  • Cytotoxicity Assessment : In vitro studies on Hep-G2 and A2058 cell lines indicated that this compound exhibited selective cytotoxicity at low concentrations while sparing normal fibroblasts, highlighting its therapeutic potential in oncology.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-[(2,2,2-trifluoroethoxy)methyl]benzaldehyde depends on its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The trifluoroethoxy group may enhance the compound’s lipophilicity, affecting its distribution and interaction within biological systems .

Comparison with Similar Compounds

  • 3-(Trifluoromethoxy)benzaldehyde
  • 2-Fluoro-5-(trifluoromethyl)benzoic acid
  • 3,5-Bis(trifluoromethyl)benzaldehyde
  • 2-Fluoro-6-(trifluoromethyl)benzaldehyde

Comparison: 4-Methoxy-3-[(2,2,2-trifluoroethoxy)methyl]benzaldehyde is unique due to the presence of both methoxy and trifluoroethoxy groups, which can influence its reactivity and properties.

Biological Activity

4-Methoxy-3-[(2,2,2-trifluoroethoxy)methyl]benzaldehyde is an organic compound notable for its potential biological activities. With the molecular formula C11H11F3O3C_{11}H_{11}F_3O_3 and a molecular weight of 248.2 g/mol, this compound has garnered interest in medicinal chemistry due to its unique structure and properties.

The compound features a methoxy group and a trifluoroethoxy side chain, which may influence its solubility and reactivity. It is classified as an irritant and is used in various synthetic applications in pharmaceutical research .

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

  • Antiproliferative Effects : Many derivatives of methoxy-substituted benzaldehydes show significant antiproliferative activity against various cancer cell lines. For instance, compounds with similar methoxy and trifluoroethoxy substitutions have demonstrated IC50 values in the low micromolar range, indicating potent effects against cancer cells .
  • Antioxidative Properties : The antioxidative activity of related compounds has been documented, suggesting that this compound may also possess similar capabilities. The ability to scavenge free radicals can contribute to its potential therapeutic effects .
  • Antibacterial Activity : Several studies have reported that methoxy-substituted benzaldehydes exhibit antibacterial properties against Gram-positive bacteria. This activity is often measured using Minimum Inhibitory Concentration (MIC) values, which can provide insight into the efficacy of the compound against specific strains .

Antiproliferative Activity

A study evaluating various methoxy-substituted benzaldehydes found that certain derivatives exhibited strong antiproliferative effects against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The most potent compounds had IC50 values ranging from 1.2 to 5.3 µM .

CompoundCell LineIC50 (µM)
Compound AMCF-71.2
Compound BHCT1163.7
Compound CHEK 2935.3

Antioxidative Activity

In vitro tests showed that several methoxy-substituted compounds exhibited antioxidative activity superior to standard antioxidants like BHT (Butylated Hydroxytoluene). The antioxidative capacity was evaluated using methods such as DPPH radical scavenging assays, confirming their potential as therapeutic agents in oxidative stress-related conditions .

Antibacterial Activity

The antibacterial activity of related compounds was assessed against various bacterial strains. For example, a derivative with similar structural features demonstrated an MIC of 8 µM against Enterococcus faecalis, indicating significant antibacterial potential .

Q & A

Q. What are the optimal reaction conditions for synthesizing 4-Methoxy-3-[(2,2,2-trifluoroethoxy)methyl]benzaldehyde, and how can side products be minimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or alkylation reactions. For example, a modified procedure from triazole-benzaldehyde condensations () can be adapted:
  • Use absolute ethanol as a solvent with glacial acetic acid as a catalyst.
  • Reflux the mixture for 4–6 hours under inert atmosphere (N₂ or Ar) to prevent oxidation of the aldehyde group.
  • Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to remove unreacted starting materials and by-products like dimerized aldehydes.
  • Monitor reaction progress using TLC or HPLC to optimize yield (typically 60–75%) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) confirm the presence of the methoxy (δ ~3.8 ppm), trifluoroethoxy-methyl (δ ~4.5–5.0 ppm for –CH₂–), and aldehyde (δ ~10.0 ppm) groups. ¹⁹F NMR (δ ~-75 to -80 ppm) verifies the CF₃ group .
  • X-ray Crystallography : Resolves bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles between aromatic rings and substituents, critical for confirming regiochemistry .
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1100–1250 cm⁻¹ (C–O–C from methoxy/trifluoroethoxy groups) .

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Methodological Answer :
  • Fluorinated Probe Development : The trifluoroethoxy group enhances lipophilicity and metabolic stability, making it useful in PET tracer design or fluorescent probes for cellular imaging .
  • Drug Intermediate : Serves as a precursor for Schiff base ligands in metal complexes targeting enzyme inhibition (e.g., kinase inhibitors) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of the trifluoroethoxy group in this compound?

  • Methodological Answer :
  • DFT Calculations : Optimize the molecular geometry using Gaussian or ORCA software to analyze electron density maps. The CF₃ group’s electron-withdrawing effect lowers the LUMO energy, increasing electrophilicity at the aldehyde group .
  • Molecular Dynamics (MD) Simulations : Predict solvation effects and stability in aqueous vs. organic solvents (e.g., DMF, ethanol) .
  • Docking Studies : Model interactions with biological targets (e.g., proteins) to guide functionalization strategies .

Q. What strategies address contradictory NMR data between experimental and theoretical models?

  • Methodological Answer :
  • Paramagnetic Relaxation Enhancement (PRE) : Resolve ambiguities in NOESY spectra caused by overlapping peaks near the trifluoroethoxy group .
  • Solvent Titration : Compare experimental shifts in polar (DMSO) vs. nonpolar (CDCl₃) solvents to validate computed chemical shifts (e.g., using ACD/Labs or ChemDraw predictors) .
  • Crystallographic Validation : Cross-reference NMR assignments with X-ray-derived bond angles and torsion constraints .

Q. What is the impact of varying pH on the stability of this benzaldehyde derivative?

  • Methodological Answer :
  • Stability Studies :
  • Acidic Conditions (pH < 3) : Rapid hydrolysis of the trifluoroethoxy-methyl group occurs, forming 4-methoxy-3-hydroxymethylbenzaldehyde. Monitor via HPLC .
  • Neutral/Basic Conditions (pH 7–12) : The aldehyde group may undergo Cannizzaro disproportionation. Stabilize using anhydrous solvents and inert atmospheres during storage .
  • Accelerated Degradation Testing : Use Arrhenius kinetics (40–60°C) to predict shelf life under different storage conditions .

Q. How does the electron-withdrawing effect of the trifluoromethyl group influence regioselectivity in further substitutions?

  • Methodological Answer :
  • Electrophilic Aromatic Substitution (EAS) : The –CF₃ group deactivates the benzene ring, directing incoming electrophiles (e.g., nitration, sulfonation) to the para position relative to the methoxy group.
  • Meta-Directing Effects : Quantum mechanical calculations (e.g., NBO analysis) show increased positive charge at the ortho/para positions due to –CF₃, favoring meta substitution in certain cases .
  • Experimental Validation : Compare reaction outcomes (HPLC/GC-MS) with DFT-predicted transition states to refine synthetic pathways .

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